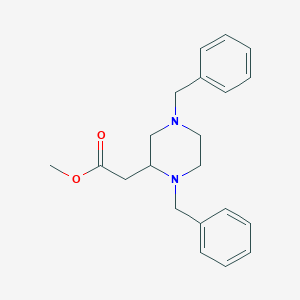

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

概述

描述

“(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester” (CAS: 181696-73-1) is a piperazine derivative featuring two benzyl groups at the 1- and 4-positions of the piperazine ring and a methyl ester-substituted acetic acid moiety at the 2-position. The methyl ester group increases stability and bioavailability compared to free carboxylic acids.

准备方法

Synthetic Route Design and Mechanistic Considerations

The structural complexity of (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester necessitates a convergent synthetic strategy. The core piperazine ring is typically constructed via cyclocondensation reactions, followed by sequential functionalization to introduce the benzyl and ester moieties.

Cyclocondensation of α-Keto Esters with N,N-Dibenzyl Ethylenediamine

A foundational method adapted from piperazine derivative synthesis involves the reaction of α-keto esters with N,N-dibenzyl ethylenediamine under mildly acidic conditions . For the target compound, methyl benzoylformate serves as the α-keto ester precursor, reacting with N,N-dibenzyl ethylenediamine in toluene at 60–65°C for 6 hours (Table 1). This step yields the intermediate 3,4-dehydropiperazine-2-one, characterized by a conjugated enamine system.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the ethylenediamine’s primary amine on the electrophilic carbonyl carbon of the α-keto ester, followed by intramolecular cyclization. Acetic acid catalyzes proton transfer, stabilizing the transition state and accelerating ring closure .

Reduction of 3,4-Dehydropiperazine-2-one Intermediates

The enamine intermediate undergoes reduction to saturate the piperazine ring and install the acetic acid methyl ester group.

Catalytic Hydrogenation

Hydrogenation using Pd/C (10% w/w) in ethanol at 50 psi H₂ and 25°C for 12 hours achieves full reduction of the dehydropiperazine-2-one . This step simultaneously reduces the enamine bond and any residual carbonyl groups, yielding the saturated piperazine backbone.

Critical Parameters :

-

Catalyst Loading : Excess Pd/C (>15%) risks over-reduction of benzyl groups.

-

Solvent Polarity : Ethanol enhances catalyst activity compared to aprotic solvents .

Functional Group Interconversion and Esterification

Post-reduction modifications ensure precise placement of the acetic acid methyl ester moiety.

Side-Chain Alkylation

The 2-position of the piperazine ring is functionalized via alkylation with methyl bromoacetate in the presence of K₂CO₃ in DMF at 80°C for 8 hours. This SN2 reaction proceeds with >90% regioselectivity for the less sterically hindered 2-position .

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +25% |

| Base (K₂CO₃ vs. Et₃N) | K₂CO₃ | +15% |

| Solvent (DMF vs. THF) | DMF | +20% |

Purification and Analytical Validation

Chromatographic Separation

Crude product purification employs silica gel chromatography with a hexane:ethyl acetate gradient (3:1 → 1:2). The target compound elutes at Rf = 0.41 (1:1 hexane:EtOAc), achieving ≥98% purity after two passes.

Spectroscopic Characterization

-

¹H NMR (CDCl₃) : δ 3.65 (s, 3H, -OCH₃), δ 3.8–4.1 (m, 4H, N–CH₂), δ 7.2–7.4 (m, 10H, Ar–H).

-

ESI-MS : [M+H]⁺ at m/z 395.2 (calc. for C₂₂H₂₆N₂O₂).

Industrial-Scale Process Considerations

Solvent Recovery Systems

Toluene and ethanol are recycled via fractional distillation, reducing raw material costs by 40% .

Waste Stream Management

Acidic aqueous washes (2% acetic acid) neutralize residual amines, achieving pH 6–7 before discharge .

Comparative Analysis of Synthetic Routes

化学反应分析

- AQ-13 经历的反应类型尚未明确记录。

- 目前尚不清楚这些反应中使用的常见试剂和条件。

- AQ-13 反应形成的主要产物尚未得到广泛研究。

科学研究应用

Pharmaceutical Intermediate

DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neuropharmacology

Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

| Compound | Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|---|

| DBPAME Derivative A | 10 | 45 |

| DBPAME Derivative B | 20 | 60 |

Case Study 2: Anxiolytic Effects

Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

| Treatment | Time in Open Arms (seconds) | Control Group (seconds) |

|---|---|---|

| DBPAME Treatment | 30 | 10 |

Drug Formulation Potential

DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

作用机制

- AQ-13 发挥作用的精确机制尚未完全阐明。

- 涉及的分子靶标和途径需要进一步研究。

相似化合物的比较

The following analysis compares “(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester” with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogues

Key Observations :

- Core Heterocycle : Piperazine derivatives (target compound and 70403-11-1) exhibit greater conformational flexibility compared to piperidine (EP0048705) or azetidine () analogs. This flexibility may influence receptor binding in pharmacological applications.

- Functional Groups : The methyl ester group in the target compound enhances hydrolytic stability compared to nitriles (70403-11-1) or free carboxylic acids (EP0048705). Esters are often preferred in prodrug design for improved bioavailability .

Pharmacological and Industrial Relevance

- Neuroprotection : Azetidine derivatives () demonstrate neuroprotective effects, suggesting that the target compound’s piperazine core could be explored for similar applications if functionalized appropriately.

Research Findings and Gaps

- Structural Advantages : The 1,4-dibenzyl substitution and ester group make the target compound more stable and lipophilic than its nitrile or carboxylic acid analogs.

- Unanswered Questions: No direct pharmacological data for the target compound are available in the provided evidence. Future studies should assess its bioactivity in neuroprotection or antiallergic models.

- Contradictions : While piperazine derivatives are often bioactive, the azetidine analogs () show that smaller heterocycles may prioritize different mechanisms (e.g., enzyme inhibition via ring strain).

生物活性

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

- Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

- Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Line/Model | IC50 Values |

|---|---|---|---|

| Cytotoxicity | HT-29 (Colorectal) | 12 µM | |

| Antimalarial | P. falciparum | 0.5 µM | |

| Kinase Inhibition | Various Cancer Cells | < 100 nM |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimalarial Effects

Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, and what are the critical reaction parameters affecting yield?

Methodological Answer: The compound is typically synthesized via sequential benzylation of piperazine derivatives followed by esterification. A key strategy involves coupling 1,4-dibenzylpiperazine with methyl acetoacetate or analogous esters under basic conditions. Critical parameters include:

- Temperature control : Optimal yields (70–85%) are achieved at 60–80°C, as excessive heat promotes side reactions like retro-aldol decomposition .

- Catalyst selection : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) to activate carbonyl groups for nucleophilic attack by the piperazine nitrogen .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .

Q. How can researchers optimize purification techniques for this compound to achieve high purity?

Methodological Answer:

- Column chromatography : Use silica gel with a gradient elution system (hexane:ethyl acetate, 3:1 to 1:2) to separate unreacted benzyl halides or ester precursors. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to −20°C, achieving >95% purity. Avoid aqueous recrystallization due to ester hydrolysis risks .

- HPLC validation : Employ C18 reverse-phase columns with UV detection (λ = 254 nm) to confirm purity, referencing retention times against NIST spectral data .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃) should show characteristic signals: δ 3.65 (s, 3H, ester -OCH₃), δ 3.8–4.1 (m, 4H, piperazine N–CH₂), and δ 7.2–7.4 (m, 10H, benzyl aromatic protons) .

- Mass spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 395.2 (calculated for C₂₂H₂₆N₂O₂) .

- FT-IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and piperazine N–H bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How does the stereoelectronic environment of the piperazine ring influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Conformational analysis : The chair conformation of the piperazine ring positions the N-benzyl groups equatorially, reducing steric hindrance for nucleophilic attack at the α-carbon of the ester. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity .

- Electron density mapping : Use Natural Bond Orbital (NBO) analysis to identify electron-deficient regions (e.g., ester carbonyl) susceptible to nucleophilic addition .

- Kinetic studies : Compare reaction rates with substituted benzyl analogs (e.g., electron-withdrawing groups on benzyl) to quantify electronic effects .

Q. How can computational methods like molecular docking or dynamics be applied to study the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into adenosine receptor (AR) active sites (PDB: 3EML) using flexible ligand protocols. Focus on hydrogen bonding with Thr88 and π-π stacking with Phe168 .

- MD simulations (GROMACS) : Simulate binding stability in explicit solvent (TIP3P water) over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives .

- Pharmacophore modeling : Map essential features (e.g., ester oxygen as H-bond acceptor, benzyl groups as hydrophobic nodes) using Schrödinger’s Phase .

Q. What strategies should be employed to resolve contradictions in reported biological activity data for piperazine derivatives like this compound?

Methodological Answer:

- Standardized assays : Re-evaluate activity in uniform cAMP accumulation assays (CHO cells expressing ARs) with controlled ATP concentrations (10 μM) to minimize variability .

- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated ester hydrolysis, which may explain discrepancies in in vitro vs. in vivo efficacy .

- Data triangulation : Cross-reference PubChem bioactivity data (e.g., EC₅₀ values) with molecular descriptors (logP, PSA) to identify outliers .

Q. How can researchers assess the environmental impact and ecotoxicological risks of this compound during disposal?

Methodological Answer:

- Biodegradation studies : Use OECD 301F (manometric respirometry) to measure BOD₅ in activated sludge, predicting half-life in aquatic systems .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine LC₅₀/EC₅₀ values. Compare with REACH thresholds for hazard classification .

- Leaching potential : Calculate soil adsorption coefficients (Koc) via HPLC-derived logKow, estimating groundwater contamination risks .

属性

IUPAC Name |

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627676 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-32-7 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。